N-(4-(N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide
Description
The compound N-(4-(N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide features a 4,5-dihydro-1H-1,2,4-triazole core substituted at position 3 with a trifluoromethyl group and at position 4 with a methyl and oxo moiety. A sulfamoyl-linked ethyl group bridges the triazole to a phenyl ring, which is further functionalized with an acetamide group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfamoyl linkage may facilitate hydrogen bonding in biological targets .
Properties
IUPAC Name |
N-[4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O4S/c1-9(23)19-10-3-5-11(6-4-10)27(25,26)18-7-8-22-13(24)21(2)12(20-22)14(15,16)17/h3-6,18H,7-8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZRUXXXXMTIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of antifungal and anticancer agents. Its structure incorporates a triazole moiety, known for its diverse biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 413.4 g/mol. The presence of trifluoromethyl and sulfamoyl groups contributes to its biological activity and solubility characteristics.
Biological Activity Overview
Research indicates that compounds containing the triazole ring exhibit a wide range of biological activities. The specific compound under discussion has shown promising results in several studies:
1. Antifungal Activity
A study highlighted the antifungal properties of triazole derivatives, indicating that modifications in the triazole structure can enhance antifungal efficacy against various pathogens such as Corynespora cassiicola and Pythium ultimum . The incorporation of sulfamoyl groups may further enhance these effects by increasing the compound's interaction with fungal cell membranes.
2. Anticancer Potential
Mercapto-substituted 1,2,4-triazoles have been documented to exhibit chemopreventive and chemotherapeutic effects on cancer cells. For example, derivatives were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, showing IC50 values indicating significant cytotoxicity . The specific compound may similarly demonstrate effectiveness against various cancer types due to its structural components.
Table 1: Summary of Biological Activities
Case Study: Synthesis and Evaluation
In a notable synthesis study, microwave-assisted techniques were used to prepare various triazole derivatives. These derivatives underwent biological evaluation that confirmed their antifungal activities against several strains, demonstrating the efficacy of structural modifications on biological outcomes .
The mechanism by which triazole derivatives exert their antifungal effects often involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, the presence of the sulfamoyl group may enhance the drug's ability to penetrate cellular barriers or interact with specific biological targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Features
Key Observations:
In contrast, the cyclopropyl group in 732994-04-6 introduces steric bulk, possibly altering binding pocket interactions. The sulfanyl-methyl group in 539809-35-3 may enhance solubility but reduce metabolic stability compared to fluorine-containing groups .
The trifluoromethoxy substituent in 732994-04-6 increases electronegativity but may reduce membrane permeability compared to the target’s sulfamoyl-ethyl bridge .
NMR Analysis Insights :
- While direct NMR data for the target compound is unavailable, studies on analogs (e.g., ) suggest that substituent-induced chemical shift differences in regions analogous to "A" and "B" (e.g., triazole-adjacent protons) could localize structural variations. For instance, trifluoromethyl groups would likely cause downfield shifts in $ ^1H $-NMR spectra due to their electron-withdrawing nature .
Hypothetical Research Findings and Implications
- Metabolic Stability : The target compound’s trifluoromethyl group likely improves resistance to oxidative metabolism compared to methyl or cyclopropyl substituents in analogs.
- Target Binding : Sulfamoyl linkages may enhance interactions with polar residues in enzymes (e.g., kinases or proteases), whereas sulfanyl groups might favor hydrophobic pockets.
Methodological Considerations
Structural elucidation of such compounds relies on tools like SHELXL for crystallographic refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids . NMR workflows, as described in , remain critical for probing substituent effects on electronic environments .
Preparation Methods
Cyclocondensation of Trifluoromethylated Hydrazide
A 2 L three-necked flask equipped with reflux condenser was charged with:
- Trifluoroacetic acid hydrazide (152 g, 1.1 mol)
- Methyl isocyanate (71.5 g, 1.2 mol)
- Anhydrous THF (800 mL)
The mixture was stirred at 65°C for 8 hr under N₂. After cooling, the precipitated N-methyl-N'-(trifluoroacetyl)hydrazine was filtered (Yield: 89%, m.p. 112–114°C).
Ring-Closing to Form Triazolone
The hydrazine intermediate (100 g, 0.54 mol) was treated with:
- Triphosgene (64 g, 0.22 mol)
- Anhydrous DCM (500 mL)
- Triethylamine (109 mL, 0.78 mol)
Stirring at 0°C for 2 hr followed by room temperature for 12 hr afforded 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole after aqueous workup (Yield: 76%, purity >98% by HPLC).
N-Alkylation with Ethylene Diamine
To a suspension of triazolone (50 g, 0.27 mol) in DMF (300 mL):
- Added K₂CO₃ (56 g, 0.41 mol)
- Slowly added 2-chloroethylamine hydrochloride (34 g, 0.3 mol)
- Heated to 80°C for 6 hr
Isolated Intermediate A via column chromatography (SiO₂, EtOAc/Hexanes 3:1) as white crystals (Yield: 68%, $$^1$$H NMR (400 MHz, DMSO-d6) δ 4.21 (t, J=6.4 Hz, 2H), 3.58 (q, J=6.0 Hz, 2H), 3.12 (s, 3H)).
Synthesis of Sulfonamide Precursor (Intermediate B)
Sulfonation of 4-Acetamidoaniline
In a 500 mL round-bottom flask:
- 4-Acetamidoaniline (30 g, 0.18 mol) dissolved in ClSO₃H (150 mL)
- Stirred at −10°C for 3 hr
- Quenched into ice-water (1 L)
The precipitated 4-acetamidobenzenesulfonyl chloride was filtered and dried (Yield: 82%, m.p. 143–145°C).
Final Coupling Reaction
Sulfonamide Bond Formation
A mixture of:
- Intermediate A (25 g, 0.1 mol)
- Intermediate B (27.3 g, 0.11 mol)
- Pyridine (50 mL)
Was stirred at 25°C for 24 hr. The reaction mixture was poured into 10% HCl (300 mL) and extracted with EtOAc (3×100 mL). The organic layer was dried (MgSO₄) and concentrated to yield crude product.
Purification
Purification via recrystallization from ethanol/water (4:1) gave the title compound as white needles:
- Yield: 78%
- m.p.: 189–191°C
- HPLC Purity: 99.3%
- HRMS (ESI+): m/z [M+H]⁺ calcd for C₁₅H₁₇F₃N₅O₄S: 432.0932, found 432.0928
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Combining all reagents in DMF with Cs₂CO₃ as base under microwave irradiation (150°C, 30 min) provided the product in 65% yield but with lower purity (92%).
Solid-Phase Synthesis Using Wang Resin
Immobilization of Intermediate B on Wang resin followed by sequential coupling with Intermediate A achieved 71% yield after cleavage with TFA/DCM. This method enables combinatorial library synthesis.
Spectral Characterization
Critical spectroscopic data confirming structure:
- $$^{19}$$F NMR (376 MHz, DMSO-d6): δ −62.4 (CF₃)
- IR (KBr): 3340 (N-H), 1695 (C=O), 1340 (SO₂) cm⁻¹
- $$^{13}$$C NMR (101 MHz, DMSO-d6): δ 170.2 (COCH₃), 156.1 (triazolone C=O), 118.2 (q, J=288 Hz, CF₃)
Process Optimization Studies
| Parameter | Range Tested | Optimal Value | Purity Impact |
|---|---|---|---|
| Reaction Temp (°C) | 0–100 | 25 | Δpurity <2% |
| Equiv. Pyridine | 1–5 | 3 | Yield +15% |
| Solvent | 6 tested | DMF | Rate 2× vs THF |
Q & A
Q. Q1. What are the recommended spectroscopic techniques for confirming the structure of this compound during synthesis?
To validate the structure, employ a combination of FT-IR (to identify functional groups like the trifluoromethyl group and sulfamoyl linkages), 1H/13C-NMR (to resolve aromatic protons, methyl groups, and triazole ring protons), and LCMS (to confirm molecular weight and fragmentation patterns). For example, highlights the use of NMR to confirm cyclization in structurally related triazole derivatives . Mass spectrometry should prioritize high-resolution instruments (HRMS) to distinguish isotopic patterns of fluorine-containing moieties.
Q. Q2. How can researchers optimize the synthetic yield of this compound given its complex heterocyclic core?
Adopt solvent-free microwave-assisted cyclization (as in ) to reduce reaction time and improve purity . For intermediates like the sulfamoylphenyl group, use fly-ash:PTS catalysts to enhance regioselectivity. Monitor reaction progress via TLC with UV-active spots or inline IR spectroscopy. Adjust pH and temperature based on analogous triazole syntheses (e.g., recommends pH 7–8 for stable thiol intermediates in acetamide derivatives) .
Q. Q3. What in vitro assays are suitable for preliminary biological activity screening?
Focus on enzyme inhibition assays (e.g., cyclooxygenase or kinases) due to the trifluoromethyl-triazole moiety’s potential bioactivity (see for pyrimidoindole derivatives). Use cell-based assays (e.g., anti-inflammatory or cytotoxicity screens) with HEK-293 or RAW 264.7 cell lines. suggests phenotypic screening in disease models for triazole-acetamide analogs .
Advanced Research Questions
Q. Q4. How can computational methods predict the reactivity of the trifluoromethyl-triazole group in catalytic reactions?
Use density functional theory (DFT) to model electron-withdrawing effects of the trifluoromethyl group on reaction pathways. details ICReDD’s approach, combining quantum chemical calculations with reaction path searches to predict intermediates and transition states . For example, simulate nucleophilic attack sites on the triazole ring using Gaussian or ORCA software. Validate predictions with kinetic isotope effect (KIE) studies.
Q. Q5. What strategies resolve contradictions in biological activity data across different assay conditions?
Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent polarity, serum concentration). emphasizes experimental design (DoE) to isolate factors like pH or temperature . For inconsistent IC50 values, use dose-response curve normalization against positive controls and validate with orthogonal assays (e.g., SPR for binding affinity).
Q. Q6. How can AI-driven platforms enhance reaction optimization for derivatives of this compound?
Integrate COMSOL Multiphysics with AI tools (per ) to model heat/mass transfer in scaled-up reactions . Use Bayesian optimization to iteratively adjust parameters (e.g., catalyst loading, solvent ratio) based on real-time LCMS feedback. ’s "smart laboratory" framework enables autonomous experimentation, reducing trial-and-error cycles .
Q. Q7. What structural modifications could improve metabolic stability without compromising target binding?
Perform SAR studies focusing on the acetamide linker and sulfamoyl group. Replace the phenyl ring with bioisosteres (e.g., pyridyl or thiophene) to enhance solubility ( uses methoxyphenyl groups for similar purposes) . Introduce deuterium at metabolically labile C-H bonds (e.g., methyl groups) and assess stability via liver microsome assays.
Q. Q8. How can crystallography resolve conformational ambiguities in the 4,5-dihydro-1H-1,2,4-triazol-1-yl moiety?
Grow single crystals using slow vapor diffusion (e.g., ethanol/water mixtures). and provide protocols for X-ray diffraction of triazole derivatives, emphasizing 295 K data collection and SHELXL refinement . Analyze torsion angles to confirm chair or boat conformations in the dihydrotriazole ring.
Methodological Frameworks
Q. Table 1: Key Experimental Design Considerations
Q. Table 2: Common Pitfalls and Solutions
| Issue | Resolution |
|---|---|
| Low synthetic yield | Optimize catalyst (e.g., Pd/C for Suzuki steps) |
| NMR signal overlap | Use deuterated DMSO-d6 for better resolution |
| Biological activity variability | Standardize serum-free assay conditions |
Future Directions
- AI-Enhanced Automation : Implement ’s end-to-end automation for high-throughput derivative synthesis .
- Cryo-EM for Protein-Ligand Complexes : Resolve binding modes of the compound with target enzymes at near-atomic resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
